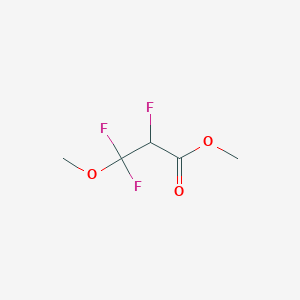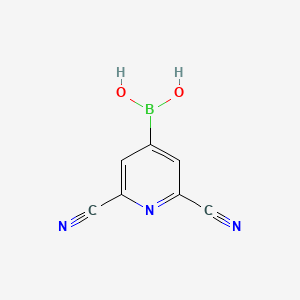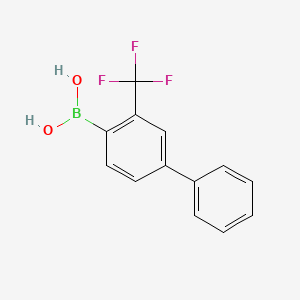
Gly-Obg TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gly-Obg TFA is a biochemical used for proteomics research . It has a molecular formula of C8H17NO3•C2HF3O2 and a molecular weight of 412.4 .
Synthesis Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .Chemical Reactions Analysis
TFA is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . It is also used during reversed-phase HPLC purification of peptides .Physical And Chemical Properties Analysis
Gly-Obg TFA is a white powder with a melting point of 188-194°C . It has a molecular weight of 412.4 .Wissenschaftliche Forschungsanwendungen
Antioxidant Peptides
“Gly-Obg TFA” has been used in the research of antioxidant peptides, which are currently a hotspot in food science, pharmaceuticals, and cosmetics . The efficient screening of antioxidant peptides stands at the forefront of cutting-edge research . Antioxidant peptides have broad applications in food manufacture, therapy, and the cosmetics industry .
Food Science
In the field of food science, antioxidant peptides collected from an egg-derived proteins database were investigated for their binding ability to the Keap1 ligand by molecular docking . This research illustrates the potential of “Gly-Obg TFA” in enhancing the nutritional value and health benefits of food products .
Pharmaceuticals
“Gly-Obg TFA” has potential applications in the pharmaceutical industry. The antioxidant peptides screened and identified using “Gly-Obg TFA” undergo a time-consuming activity evaluation, especially in in vivo models . Cellular and rodent models have been widely used for activity evaluation .
Cosmetics
In the cosmetics industry, “Gly-Obg TFA” can be used in the development of products with antioxidant properties . The antioxidant peptides have potential applications in skincare products, providing benefits such as anti-aging and skin rejuvenation .
Biomedical Applications
“Gly-Obg TFA” has been used in the synthesis of tailed cyclic RGD peptides for their increasing biomedical applications . A tailed cyclic RGD peptide was designed with c (RGDfE) linked through Glu to a tail consisting of a spacer of three Gly residues and a linker of two Lys residues .
Antimicrobial Activity
“Gly-Obg TFA” has been used in the synthesis of compounds with antimicrobial activity . Compounds synthesized using “Gly-Obg TFA” showed potent activity against S. aureus, B. subtilis, P. aeruginosa, E. coli, C. Albicans, and A. Niger .
Wirkmechanismus
Target of Action
Gly-Obg TFA is a biochemical used in proteomics research . The primary target of Gly-Obg TFA is the Obg protein, which is a universally conserved GTPase found in bacteria, archaea, and eukaryotes .
Mode of Action
The Obg protein in Escherichia coli (ObgE) has been implicated in many diverse cellular functions, with proposed molecular roles in two global processes, ribosome assembly and stringent response . ObgE is an anti-association factor, which prevents ribosomal subunit association and downstream steps in translation by binding to the 50S subunit . Upon binding to guanosine tetraphosphate (ppGpp), the global regulator of stringent response, ObgE exhibits an enhanced interaction with the 50S subunit, resulting in increased equilibrium dissociation of the 70S ribosome into subunits .
Biochemical Pathways
Obg proteins participate in spore formation, stress adaptation, ribosome assembly, and chromosomal partitioning . They are essential for growth in bacteria . The action of ObgE might represent a conserved regulatory mechanism on translation in response to fluctuations in cellular energy level caused by nutrient availability .
Pharmacokinetics
Highly sialylated complex-type glycans enable the longer serum half-lives of proteins against uptake through hepatic asialoglycoprotein receptor and mannose receptor for degradation in lysosomes .
Result of Action
The result of the action of Gly-Obg TFA, through its interaction with the Obg protein, is the prevention of ribosomal subunit association and downstream steps in translation . This can act as a checkpoint in final stages of the 50S subunit assembly under normal growth conditions . More importantly, ObgE, as a (p)ppGpp effector, might also have a regulatory role in the production of the 50S subunit and its participation in translation under certain stressed conditions .
Action Environment
The action of ObgE, and by extension Gly-Obg TFA, might be influenced by environmental factors such as nutrient availability . When nutrients are limited, bacterial cells produce guanine tetraphosphate/pentaphosphate— (p)ppGpp—as part of the “stringent response” to adjust the balance between growth and survival . This could potentially influence the action, efficacy, and stability of Gly-Obg TFA.
Eigenschaften
IUPAC Name |
2-butoxyethyl 2-aminoacetate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.C2HF3O2/c1-2-3-4-11-5-6-12-8(10)7-9;3-2(4,5)1(6)7/h2-7,9H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMXIJVLMCJBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-obg tfa | |
CAS RN |
1423037-49-3 |
Source


|
| Record name | Glycine, 2-butoxyethyl ester, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














